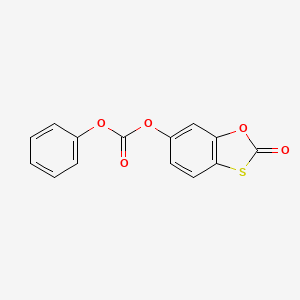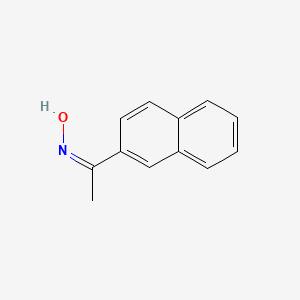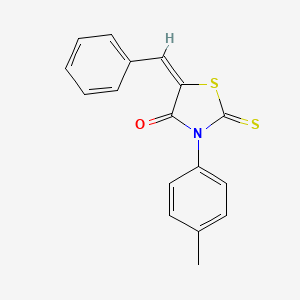![molecular formula C26H18Br2N2O B11705581 4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11705581.png)
4,4'-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} is an organic compound that belongs to the class of imines It is characterized by the presence of a central oxygen atom linking two imine groups, each bonded to a 4-bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} typically involves the condensation reaction between 4-bromoaniline and 4,4’-oxydibenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bonds, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and reduce the reaction time. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine bonds can be reduced to form secondary amines.
Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} has several scientific research applications, including:
Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials with specific properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design and development.
Biological Studies: It can be used as a probe to study the interactions between imine-containing compounds and biological targets.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and intermediates.
作用机制
The mechanism of action of 4,4’-oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} involves its interaction with molecular targets through its imine groups. These groups can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. The bromine atoms on the phenyl rings may also contribute to the compound’s reactivity by participating in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylidene]aniline}
- 4,4’-Oxybis{N-[(E)-phenylmethylene]aniline}
- 4,4’-Oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}
Uniqueness
4,4’-Oxybis{N-[(E)-(4-bromophenyl)methylidene]aniline} is unique due to the presence of bromine atoms on the phenyl rings, which can significantly influence its chemical reactivity and potential applications. The bromine atoms can participate in halogen bonding and other interactions that are not possible with hydrogen or other substituents, making this compound particularly interesting for research and development in various fields.
属性
分子式 |
C26H18Br2N2O |
|---|---|
分子量 |
534.2 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-N-[4-[4-[(4-bromophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18Br2N2O/c27-21-5-1-19(2-6-21)17-29-23-9-13-25(14-10-23)31-26-15-11-24(12-16-26)30-18-20-3-7-22(28)8-4-20/h1-18H |
InChI 键 |
DXCWUEVXFDEZIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=C(C=C4)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705503.png)


![(5Z)-3-methyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705523.png)
![3-(4-Methoxybenzyl)-4-[(4-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11705524.png)
![methyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzoate](/img/structure/B11705527.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705537.png)
![6-Chloro-2-{4-[(difluoromethyl)sulfanyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B11705540.png)
![4-{5-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzenesulfonamide](/img/structure/B11705543.png)


![Pentyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11705560.png)

![ethyl (2E)-5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705566.png)
